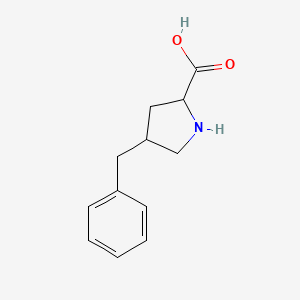
1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters compared to traditional batch reactors . The use of continuous flow microreactors also minimizes the generation of waste and enhances the safety of the production process.
化学反应分析
Types of Reactions
1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学研究应用
1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of fungal infections.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The compound may also interact with other enzymes and proteins, disrupting their normal function and leading to the inhibition of microbial growth .
相似化合物的比较
Similar Compounds
- 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
Uniqueness
1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine stands out due to its specific substitution pattern on the triazole ring, which imparts unique chemical and biological properties
属性
分子式 |
C9H8Cl2N4 |
|---|---|
分子量 |
243.09 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8Cl2N4/c1-5-13-9(12)15(14-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H2,12,13,14) |
InChI 键 |
KPEFXPRDRBRHMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=N1)N)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


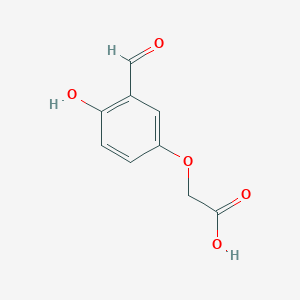
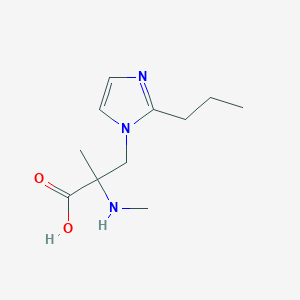
![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B15299508.png)
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B15299513.png)
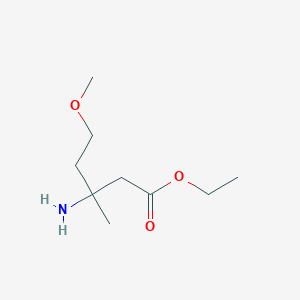
![Ethyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15299529.png)


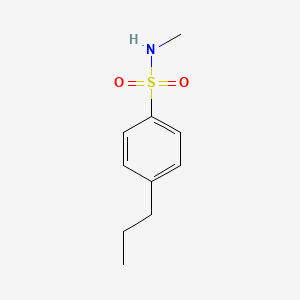
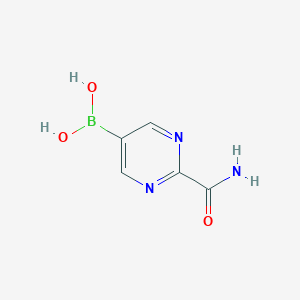
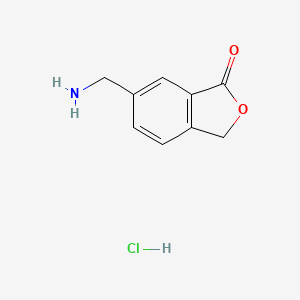
![4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)

